molecular formula C12H25NO B12999952 2-((1-Cyclohexylethyl)amino)butan-1-ol

2-((1-Cyclohexylethyl)amino)butan-1-ol

Cat. No.: B12999952
M. Wt: 199.33 g/mol
InChI Key: DOHZDLAMTALOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-Cyclohexylethyl)amino)butan-1-ol is an organic compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . This compound is characterized by the presence of a cyclohexyl group attached to an ethylamine moiety, which is further connected to a butanol chain. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Cyclohexylethyl)amino)butan-1-ol typically involves the reaction of cyclohexyl ethylamine with butanal under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as distillation or chromatography, to isolate the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

2-((1-Cyclohexylethyl)amino)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexyl ethyl ketone, while reduction can produce cyclohexyl ethylamine .

Scientific Research Applications

2-((1-Cyclohexylethyl)amino)butan-1-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-((1-Cyclohexylethyl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and other interactions with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Cyclohexylethyl)amino)butan-1-ol is unique due to the presence of both the cyclohexyl group and the butanol chain, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

2-(1-cyclohexylethylamino)butan-1-ol

InChI

InChI=1S/C12H25NO/c1-3-12(9-14)13-10(2)11-7-5-4-6-8-11/h10-14H,3-9H2,1-2H3

InChI Key

DOHZDLAMTALOCE-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(C)C1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.